molecular formula C22H17FN2O4 B5912794 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

货号 B5912794
分子量: 392.4 g/mol
InChI 键: JEHWXZXHFXVTGH-CPNJWEJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide, commonly known as AFN-1252, is a novel antibiotic agent that has gained significant attention in the scientific community due to its potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. AFN-1252 belongs to the class of FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

作用机制

AFN-1252 targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for the synthesis of fatty acids in bacteria. Specifically, AFN-1252 binds to the NADH binding site of FabI and prevents the reduction of enoyl-ACP, which is a critical step in the fatty acid biosynthesis pathway. The inhibition of FabI by AFN-1252 leads to a depletion of intracellular fatty acids, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects
AFN-1252 has been shown to have minimal toxicity to mammalian cells, which is a significant advantage for its potential use as an antibacterial agent. Moreover, AFN-1252 has been shown to have a low propensity for inducing the development of resistance in S. aureus, which is a common problem associated with the use of antibiotics. AFN-1252 has also been shown to have a synergistic effect when used in combination with other antibiotics, such as vancomycin and linezolid.

实验室实验的优点和局限性

AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains, and its low toxicity to mammalian cells. However, one of the limitations of AFN-1252 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

未来方向

There are several potential future directions for the development and application of AFN-1252. One area of interest is the potential use of AFN-1252 in combination therapy with other antibiotics to enhance their efficacy against S. aureus infections. Another area of interest is the development of more soluble derivatives of AFN-1252 that can be used in a wider range of experimental settings. Additionally, further studies are needed to investigate the potential use of AFN-1252 in the treatment of other bacterial infections beyond S. aureus.

合成方法

The synthesis of AFN-1252 involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction. The starting materials for the synthesis are p-aminobenzoic acid and 4-fluorobenzaldehyde, which are used to prepare the key intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then coupled with furfurylamine to form AFN-1252. The entire synthesis process has been described in detail in the literature, and the yield of the final product is reported to be around 20%.

科学研究应用

AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains. In vitro studies have shown that AFN-1252 has potent bactericidal activity against S. aureus, with MIC values ranging from 0.06 to 0.25 μg/mL. Moreover, AFN-1252 has been shown to be highly effective in eradicating N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide biofilms, which are notoriously difficult to treat with conventional antibiotics. In vivo studies in animal models have also demonstrated the efficacy of AFN-1252 in treating S. aureus infections, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide infections.

属性

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-14(26)16-6-10-18(11-7-16)24-21(27)19(13-15-4-8-17(23)9-5-15)25-22(28)20-3-2-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWXZXHFXVTGH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6148073

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。